molecular formula C15H22N7O8P B1247193 Phosmidosine B

Phosmidosine B

Cat. No.: B1247193
M. Wt: 459.35 g/mol
InChI Key: SEHSCEYJWJDMSC-JBJVTEQASA-N
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Description

Overview of Biologically Active Natural Products with Unique Phosphoryl Linkages

Natural products featuring unique phosphoryl linkages often exhibit remarkable biological effects. The phosphoramidate (B1195095) (P-N) bond, in particular, is found in a wide range of bioactive molecules. nih.govmdpi.com These compounds, known as phosphoramidates, are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. nih.gov

Examples of naturally occurring phosphoramidates include:

Phosphagens , such as phosphocreatine, which serve as high-energy phosphate (B84403) reservoirs in vertebrate muscle and nerve tissues, buffering ATP concentrations during periods of high energy demand. nih.govmit.edu

Nucleotide antibiotics , a class of microbial products that interfere with essential cellular processes. Prominent examples include Microcin C7, produced by Escherichia coli, and Agrocin 84. nih.govsci-hub.senih.gov

Phosmidosine (B140239) , an antifungal nucleotide antibiotic isolated from Streptomyces durhameusis. oup.comresearchgate.net It possesses a distinctive N-acyl phosphoramidate linkage that connects an 8-oxoadenosine (B7888857) moiety to the amino acid L-proline. sci-hub.seoup.com This unique structural feature is central to its biological function.

The biological activities of these compounds are diverse, ranging from antimicrobial and antifungal to anticancer and enzyme inhibition. mdpi.comnih.govmdpi.com The P-N bond's specific chemical properties often make these molecules potent and selective inhibitors of key enzymes.

Historical Context of Nucleoside Antibiotic Discovery

Nucleoside antibiotics are a class of microbial metabolites that are structural analogues of the nucleosides that constitute DNA and RNA. rsc.orgnih.gov Their structural similarity to endogenous nucleosides allows them to interfere with various vital cellular pathways, including nucleic acid synthesis and protein synthesis. sci-hub.se

The history of their discovery includes landmark findings such as:

Blasticidin S and Polyoxin : These antifungal agents were among the first nucleoside antibiotics to be discovered and used extensively in agriculture, demonstrating the therapeutic potential of this class of compounds. nih.govsci-hub.se

Ongoing Research : The rise of global antibiotic resistance has spurred continued interest in discovering novel nucleoside analogues from natural sources to serve as new clinical candidates. rsc.orgnih.gov

The discovery of phosmidosine from the culture filtrate of Streptomyces durhameusis represents a significant addition to this family of natural products. mit.eduoup.com Initially identified for its antifungal properties, subsequent research revealed its potential as an anticancer agent, highlighting the diverse biological activities that can be found within this structural class. oup.comniph.go.jpacs.org

Classification and Structural Diversity of Phosphoramidate-Containing Compounds

Phosphoramidates can be broadly classified into two main types based on their substitution pattern: Class I compounds feature a terminal P-OH group, while Class II compounds have a terminal P-NH2 group. nih.gov The structural diversity within this superfamily is vast, with the phosphoramidate linkage serving as a bridge between various molecular scaffolds, including sugars, peptides, and nucleoside analogues. nih.govmdpi.com

The phosmidosine family, isolated from Streptomyces durhamensis, exemplifies this diversity within the nucleotide antibiotic subgroup. mit.edu This family includes Phosmidosine, Phosmidosine B, and Phosmidosine C, which are structurally related but possess key differences that significantly influence their biological activity.

The core structure consists of an 8-oxoadenosine base linked to L-proline via an N-acyl phosphoramidate bond. nih.govacs.org The key structural variations among the family members are:

Phosmidosine : Features a methyl group on the phosphoramidate linkage, rendering the phosphorus atom a chiral center. nih.govacs.org

This compound : Is a demethylated derivative of phosmidosine. nih.govacs.org The absence of the methyl group means the phosphorus atom is achiral. mdpi.com

Phosmidosine C : Is another related analogue that also possesses an achiral phosphorus center.

This seemingly minor structural change—the presence or absence of a methyl group and the resulting chirality at the phosphorus atom—has profound biological consequences. The diastereomers of phosmidosine exhibit anticancer activity that is approximately 10 times higher than that of this compound. mdpi.comnih.gov this compound, however, still demonstrates significant antitumor activities and is noted for its ability to inhibit cell cycle progression. oup.comnih.govmedchemexpress.com This highlights a critical structure-activity relationship where the stereochemistry of the phosphoramidate linkage is a key determinant of potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N7O8P

Molecular Weight

459.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(pyrrolidine-2-carbonyl)phosphonamidic acid

InChI

InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6?,7-,9-,10-,14-/m1/s1

InChI Key

SEHSCEYJWJDMSC-JBJVTEQASA-N

Isomeric SMILES

C1CC(NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Canonical SMILES

C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O

Synonyms

phosmidosine B

Origin of Product

United States

Isolation, Characterization, and Derivation of Phosmidosine B

Discovery and Isolation from Microbial Sources

Source Organisms and Fermentation Conditions (e.g., Streptomyces durhamensis / Streptomyces sp. RK-16)

Phosmidosine (B140239) B, along with its analogue Phosmidosine C, was discovered and isolated from the fermentation broth of Streptomyces sp. strain RK-16. nih.gov This strain is the same bacterium responsible for producing the parent compound, phosmidosine. nih.govnih.gov The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including many clinically significant antibiotics. frontiersin.org While the parent compound, phosmidosine, has also been associated with Streptomyces durhamensis, Phosmidosine B's isolation has been specifically documented from the culture of Streptomyces sp. RK-16. nih.govacs.org The compounds are produced through fermentation, a standard process for cultivating microorganisms to generate valuable metabolic products. nih.gov

Isolation Procedures and Initial Purification Strategies

The isolation of this compound is conducted from the culture filtrate of the producing microorganism. nih.govacs.org Following the fermentation process, this compound and its related derivatives are separated from the broth. nih.gov While specific, detailed protocols for this compound's purification are not extensively published, the general procedures for isolating nucleotide antibiotics from microbial cultures typically involve chromatographic techniques. For the parent compound phosmidosine, methods such as high-pressure liquid chromatography have been utilized for purification. nih.gov It is through these separation and purification strategies that researchers were able to isolate this compound and C as distinct chemical entities from the same fermentation broth that yields phosmidosine. nih.gov The structures of these newly isolated compounds were subsequently established using various spectroscopic methods, including UV, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Nuclear Magnetic Resonance (NMR). nih.gov

Derivation and Relationship to Phosmidosine Analogues

This compound as a Demethylated Phosmidosine Derivative

This compound is structurally defined as a demethylated derivative of phosmidosine. acs.orgnih.govresearchgate.net The primary structural difference lies in the N-acyl phosphoramidate (B1195095) linkage that connects the 8-oxoadenosine (B7888857) core with an L-proline residue. acs.orgnih.gov In phosmidosine, this linkage includes a methyl ester group on the phosphorus atom, which makes the phosphorus atom a chiral center. acs.orgnih.gov this compound lacks this methyl group. nih.govmdpi.com This demethylation results in the absence of chirality at the phosphorus atom in this compound. nih.govresearchgate.netmdpi.com This structural modification also impacts the compound's stability; phosmidosine is reported to be extremely unstable under basic conditions, whereas this compound is stable under both acidic and basic conditions. acs.org

Comparison with Phosmidosine and Phosmidosine C

This compound is part of a family of closely related nucleotide antibiotics produced by Streptomyces sp. RK-16, which also includes phosmidosine (referred to as phosmidosine A in some contexts) and Phosmidosine C. nih.gov

Phosmidosine vs. This compound: The key distinction is the methyl group on the phosphoramidate linkage present in phosmidosine but absent in this compound. acs.orgnih.gov This makes phosmidosine a methylated compound with a chiral phosphorus center, while this compound is its achiral, demethylated counterpart. nih.govmdpi.com Functionally, both compounds exhibit inhibitory activity against cell cycle progression. nih.gov

Phosmidosine C: Isolated from the same fermentation broth as this compound, Phosmidosine C is another related derivative. nih.gov However, a significant functional difference has been observed. While phosmidosine and this compound demonstrate biological activities such as inducing morphological reversion in src-transformed NRK cells, Phosmidosine C shows no such activity. nih.gov This suggests that the prolyl group, a key structural feature of phosmidosine and this compound, plays a crucial role in their biological function, and its alteration or absence in Phosmidosine C leads to a loss of this activity. nih.gov

The comparative data underscores the structural and functional nuances within this family of natural products.

Structural Features and Structure Activity Relationship Sar of Phosmidosine B

Core Structural Elements: 8-Oxoadenosine (B7888857) and L-Proline

Phosmidosine (B140239) B is fundamentally composed of an 8-oxoadenosine moiety and an L-proline residue. nih.govacs.org This composition places it within the family of nucleotide antibiotics. The presence of these two specific building blocks is a defining characteristic of the phosmidosine class of compounds, which are isolated from Streptomyces durhamensis. acs.orgmdpi.com

The N-Acyl Phosphoramidate (B1195095) Linkage

A key feature of Phosmidosine B is the N-acyl phosphoramidate linkage that connects the 8-oxoadenosine and L-proline components. nih.govacs.orgsci-hub.se This type of bond is a distinctive feature shared by several nucleotide antibiotics. mdpi.comsci-hub.se

A significant distinction between this compound and its parent compound, Phosmidosine, lies at the phosphorus atom. Phosmidosine possesses a chiral center at the phosphorus atom of the N-acyl phosphoramidate linkage. nih.govacs.org In contrast, this compound is a demethylated derivative and lacks this chirality, meaning its phosphorus atom is achiral. nih.govacs.orgmdpi.com This structural difference has implications for its biological activity.

Mechanistic Studies of Phosmidosine B Biological Activities in Vitro and Preclinical Models

Anticancer/Antitumor Activity in Cell Lines

Phosmidosine (B140239) B, a demethylated derivative of the nucleotide antibiotic phosmidosine, has demonstrated significant anticancer activities across various tumor cell lines. nih.gov In vitro studies have established its role as a potent inhibitor of cancer cell growth, positioning it and its related compounds as promising candidates for novel anticancer agents with a broad spectrum of activity. nih.gov

Inhibition of Cell Cycle Progression (G1 Phase Arrest)

A key mechanism underlying the anticancer effects of Phosmidosine B is its ability to halt the cell cycle. nih.govnih.gov Studies have shown that this compound and its parent compound, phosmidosine, effectively inhibit cell cycle progression, specifically arresting cells in the G1 phase. nih.gov This G1 arrest prevents the cells from entering the S phase, the period of DNA synthesis, thereby inhibiting cell proliferation.

In human lung fibroblast WI-38 cells, phosmidosine was observed to suppress S-phase entry and induce G1 phase arrest. nih.gov Further investigations in tsFT210 cells, a mouse mammary carcinoma cell line with a temperature-sensitive cdc2 mutant, revealed that phosmidosine irreversibly inhibited cell cycle progression at the G1 phase without impacting the G2 to M transition. nih.gov This suggests that this compound acts at a specific point in the G1 phase, prior to the G1-S boundary where other known cell cycle blockers like mimosine and aphidicolin (B1665134) function. nih.gov

Modulation of Retinoblastoma Protein (RB) Phosphorylation via Cyclin D1 Inhibition

The retinoblastoma protein (RB) is a critical tumor suppressor that controls the G1/S transition of the cell cycle. Its function is regulated by phosphorylation. Phosmidosine has been shown to inhibit the hyperphosphorylation of the RB protein. nih.gov This inhibition is likely a consequence of the reduced expression of Cyclin D1, a key regulatory protein that complexes with cyclin-dependent kinases (CDKs) to phosphorylate and inactivate RB. nih.gov By preventing the inactivation of the RB protein, this compound effectively maintains the block on cell cycle progression at the G1 phase.

Experimental data in WI-38 cells demonstrated that while phosmidosine did not affect the mitogen-activated protein kinase cascade, it did inhibit RB phosphorylation by kinases such as CDK4 and CDK2, which was attributed to the inhibition of Cyclin D1 expression. nih.gov

Effects on Tumor Cell Morphology and Reversion of src-Transformed Cells

Beyond its effects on the cell cycle, this compound also induces changes in the morphology of tumor cells. nih.gov Notably, both phosmidosine and this compound have been shown to induce morphological reversion in src-transformed NRK (Normal Rat Kidney) cells. nih.gov The src gene is an oncogene that, when activated, can lead to cellular transformation and the development of cancerous characteristics. The ability of this compound to revert the morphology of these transformed cells suggests it can counteract some of the cancer-promoting effects of the src oncogene. nih.gov

Structure-activity studies have indicated that the prolyl group within the phosmidosine structure is crucial for both the inhibition of cell cycle progression and the morphological reversion activity observed in srcts-NRK cells. nih.gov

p53-Independent Anticancer Activities

The tumor suppressor protein p53 is a central player in many anticancer pathways, often inducing cell cycle arrest or apoptosis in response to cellular stress. However, many cancers harbor mutations in the p53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. A significant finding is that this compound and its related compounds exhibit inhibitory activities against cancer cells irrespective of their p53 status. nih.gov This p53-independent mechanism of action suggests that this compound could be effective against a broader range of tumors, including those that have lost p53 function. nih.gov

Molecular Targets and Pathways

Inhibition of Prolyl Adenosine (B11128) 5'-Phosphate (Prolyl-AMP)

Research into the structure-activity relationship of phosmidosine suggests a plausible molecular target. It is proposed that phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP). nih.gov This inhibition is thought to interfere with peptide synthesis within cancer cells. nih.gov The specificity of phosmidosine's action is highlighted by the observation that analogs with amino acids other than proline show diminished activity, underscoring the importance of the prolyl group for its biological function. nih.gov

Disruption of Peptide Synthesis Pathways

The precise mechanism by which this compound disrupts peptide synthesis pathways has not been fully elucidated in available research. However, its chemical structure provides clues to its potential mode of action. This compound is a nucleotide antibiotic characterized by a unique N-acyl phosphoramidate (B1195095) linkage connecting 8-oxoadenosine (B7888857) and L-proline. nih.gov

Compounds with phosphoramidate and phosphonopeptide motifs are recognized in medicinal chemistry as potent enzyme inhibitors. nih.gov They often function as transition-state analogues for enzymes that process amino acids and peptides, such as proteases. By mimicking the geometry of the transition state of a peptide bond during enzymatic hydrolysis, these molecules can bind tightly to the active site of an enzyme, leading to inhibition. While direct evidence of this compound inhibiting ribosomal protein synthesis is not available, its structure suggests a potential role as an inhibitor for enzymes involved in peptide metabolism or processing.

Cellular Processes Affected by this compound Treatment

In vitro and preclinical models have demonstrated that this compound exerts significant effects on fundamental cellular processes, particularly cell cycle progression. Studies have shown that both phosmidosine and its derivative, this compound, exhibit inhibitory activity on the cell cycle. Furthermore, these compounds induce morphological reversion in src-transformed Normal Rat Kidney (NRK) cells. This activity is dependent on the prolyl group within their structure, as related compounds lacking this feature, such as Phosmidosine C, show no such effects.

The anticancer properties of this compound have also been evaluated. Research indicates that it possesses high anticancer activity against various tumor cell lines. A noteworthy finding is that the inhibitory action of phosmidosine derivatives on cancer cells occurs independently of their p53 tumor suppressor protein status, suggesting a broad potential efficacy against different types of tumors. nih.gov

Biological ActivityAffected Process/Cell LineKey Finding
Cell Cycle Inhibition GeneralThis compound demonstrates inhibitory activity against cell cycle progression.
Morphological Reversion src-transformed NRK cellsInduces reversion of the transformed morphology.
Anticancer Activity Various tumor cell linesExhibits high, p53-independent inhibitory activity against cancer cells. nih.gov

Antifungal Activity (derived from Phosmidosine studies)

The parent compound, phosmidosine, was originally isolated as an antifungal antibiotic. While detailed mechanistic studies and the full spectrum of its activity are not extensively documented in the available literature, its classification provides the basis for its potential use against fungal pathogens.

Inhibition of Spore Formation (e.g., Botrytis cinerea)

Specific research detailing the direct inhibitory effect of Phosmidosine or this compound on the spore formation of fungi, including the plant pathogen Botrytis cinerea, is not available in the reviewed scientific literature.

Broader Spectrum Antifungal Properties of Related Phosmidosines

While Phosmidosine is characterized as an antifungal antibiotic, a comprehensive profile defining its spectrum of activity against a wide range of fungal species has not been detailed in the available research findings.

Comparative Biological and Mechanistic Analyses with Phosmidosine and Other Analogues

Relative Potency and Efficacy of Phosmidosine (B140239) B vs. Phosmidosine Diastereomers

Structurally, phosmidosine possesses a chiral phosphorus atom within its N-acylphosphoramidate linkage, leading to the existence of two diastereomers. In contrast, Phosmidosine B lacks the methyl group on the phosphorus, rendering it achiral. mdpi.comnih.gov This fundamental stereochemical difference profoundly impacts their biological potency.

Both isolated diastereomers of phosmidosine exhibit similar and potent antitumor activity, which is approximately 10 times higher than that of this compound. mdpi.comnih.govresearchgate.net This significant difference underscores the crucial role of the methyl phosphoramidate (B1195095) group and its specific stereochemistry in maximizing the cytotoxic effects of these compounds. While this compound demonstrates notable anticancer activity, the presence and configuration of the chiral phosphorus center in the phosmidosine diastereomers are clearly linked to a substantial increase in potency. nih.gov

It has been observed that phosmidosine and its related compounds, including this compound, exhibit inhibitory activities against cancer cells irrespective of their p53 phenotypes, suggesting a mechanism of action that is independent of this common tumor suppressor pathway. nih.gov Furthermore, these compounds are known to induce cell cycle arrest at the G1 phase. acs.org

Table 1: Comparative Antitumor Activity

Compound Relative Potency Key Structural Feature
Phosmidosine Diastereomers (1a and 1b) ~10x higher than this compound Chiral phosphorus center mdpi.comnih.gov
This compound High Achiral phosphorus center mdpi.comnih.gov

Differential Effects Based on Structural Modifications

Systematic modifications of the phosmidosine scaffold have been instrumental in elucidating the structural requirements for biological activity. These studies have primarily focused on three key areas: the phosphoramidate group, the amino acid moiety, and the nucleobase.

The methylation status of the phosphoramidate group is a key determinant of both stability and activity. Phosmidosine, with its O-methyl ester linkage, is inherently unstable, particularly under basic conditions, due to its methyl transfer activity. acs.orgnih.govacs.org To address this instability, analogues with longer alkyl chains (e.g., ethyl, propyl, butyl) have been synthesized. acs.orgnih.govacs.org

The O-ethyl derivative, in particular, was found to be significantly more stable in aqueous solutions. acs.orgnih.govacs.org Importantly, these longer alkyl-containing analogues, as diastereomeric mixtures, retained similar antitumor activities to the parent phosmidosine. acs.orgnih.govacs.org This suggests that while the methyl group is crucial for high potency compared to the demethylated this compound, it can be replaced by slightly larger alkyl groups to improve chemical stability without sacrificing efficacy.

Furthermore, the replacement of the phosphoramidate oxygen with sulfur to create a phosphoramidothioate derivative resulted in a compound that maintained similar antitumor activity, although with a slight decrease in efficiency. acs.orgnih.govacs.org

Table 2: Effect of Phosphoramidate Modifications

Modification Key Finding Reference
Demethylation (this compound) Reduced antitumor activity by ~10-fold compared to phosmidosine diastereomers. mdpi.comnih.govresearchgate.net
Longer O-Alkyl Chains (e.g., Ethyl) Increased chemical stability while maintaining similar antitumor activity. acs.orgnih.govacs.org
Phosphoramidothioate Maintained similar antitumor activity with a slight decrease in efficiency. acs.orgnih.govacs.org

The L-proline residue is a critical component of the phosmidosine structure, and its modification has profound effects on biological activity. Studies involving the substitution of L-proline with other L-amino acids or its enantiomer, D-proline, have consistently resulted in a considerable decrease in antitumor activity. acs.orgnih.govacs.org This highlights the stringent stereochemical and structural requirements of the amino acid moiety for effective interaction with the biological target. The specific conformation conferred by the L-proline ring appears to be essential for potent cytotoxicity.

Table 3: Impact of Amino Acid Substitutions

Substitution Effect on Antitumor Activity Reference
L-proline to D-proline Considerable decrease acs.orgnih.govacs.org
L-proline to other L-amino acids Considerable decrease acs.orgnih.govacs.org

The 8-oxoadenosine (B7888857) nucleobase is an indispensable component for the biological activity of phosmidosine and its analogues. Attempts to create active compounds by modifying or removing this core structure have been unsuccessful. For instance, non-nucleotidic materials that lack the 8-oxoadenosine moiety showed no antitumor activity. acs.orgnih.govacs.org This indicates that the purine (B94841) ring system, with its specific oxidation at the 8-position, is fundamentally required for the compound's mechanism of action. While a simple core compound lacking other parts of the phosmidosine structure exhibited weak cytotoxicity, the 8-oxoadenosine itself is a critical pharmacophore. acs.orgnih.gov

Mechanistic Commonalities and Distinctions Among Analogues

The primary mechanism of action shared among phosmidosine, this compound, and their active analogues is the induction of cell cycle arrest in the G1 phase. acs.org This suggests a common pathway of inhibiting cell proliferation. The antitumor effects of these compounds appear to be independent of the p53 tumor suppressor protein status, broadening their potential applicability across different cancer types. nih.gov

The key distinction in their mechanism, as inferred from their potency, lies in how effectively they interact with their cellular target(s). The chirality at the phosphorus atom in phosmidosine diastereomers significantly enhances this interaction, leading to a 10-fold increase in potency compared to the achiral this compound. mdpi.comnih.govresearchgate.net This suggests that the methyl group and the specific three-dimensional arrangement it creates are critical for optimal binding and inhibition.

Modifications to the phosphoramidate alkyl group (e.g., ethylation) appear to primarily influence the compound's chemical stability without significantly altering the fundamental mechanism of action, as evidenced by the retained antitumor activity. acs.orgnih.gov In contrast, alterations to the L-proline or the 8-oxoadenosine core abrogate activity, indicating that these components are essential for target recognition and binding. acs.orgnih.govacs.org The L-proline likely positions the molecule correctly within the target's binding site, while the 8-oxoadenosine is the key interacting element. The phosphoramidate linkage itself is a unique structural feature connecting these two crucial moieties. nih.gov

Advanced Research Directions for Phosmidosine B

Investigation of Novel Molecular Targets Beyond Known Mechanisms

While Phosmidosine (B140239) B's inhibitory effects on certain cellular processes are established, a comprehensive understanding of its molecular interactions remains a critical area of investigation. Initial studies have shown that phosmidosine and its related compounds exhibit anticancer activities. nih.gov The unique structure of Phosmidosine B, featuring an 8-oxoadenosine (B7888857) moiety linked to L-proline via an N-acylphosphoramide bond, suggests the potential for interactions with a variety of cellular components beyond its currently known targets. nih.gov Future research will focus on identifying these novel molecular partners to elucidate the full spectrum of its mechanism of action. Techniques such as affinity chromatography using a biotinylated this compound analogue could be instrumental in isolating and identifying binding proteins, offering a direct route to discovering previously unknown targets. mdpi.com

High-Throughput Screening and Phenotypic Profiling for Broader Biological Activities

To uncover the full therapeutic potential of this compound, high-throughput screening (HTS) and phenotypic profiling are indispensable tools. HTS allows for the rapid assessment of the compound against a vast array of biological targets and cell lines, potentially revealing unexpected activities. sci-hub.sefrontiersin.org This can be complemented by phenotypic profiling, which observes the broader effects of the compound on cellular morphology and function. This approach could uncover novel applications for this compound in areas such as antiviral, antifungal, or immunomodulatory therapies. nih.govsci-hub.se The use of semi-purified fraction libraries in HTS can also facilitate the discovery of new bioactive compounds from microbial sources. sci-hub.se

Rational Design and Synthesis of Next-Generation this compound Analogues

Building upon the foundational structure of this compound, the rational design and synthesis of new analogues offer a promising avenue for enhancing its therapeutic properties.

Computational Chemistry and Molecular Modeling for SAR Predictions

Computational chemistry and molecular modeling are powerful tools for predicting how structural modifications to this compound will affect its biological activity, a concept known as the structure-activity relationship (SAR). upc.edubioscipublisher.comkallipos.gr By creating detailed three-dimensional models of this compound and its potential targets, researchers can simulate their interactions at an atomic level. upc.edunih.gov These simulations can guide the design of new analogues with improved binding affinity and selectivity. Molecular docking and molecular dynamics simulations, for instance, can help in understanding the binding modes of these analogues and in predicting their efficacy. mdpi.comnih.govgu.se

Synthetic Strategies for Improved Selectivity and Potency

The insights gained from computational modeling can then be applied to the chemical synthesis of novel this compound analogues. gu.se Research has shown that modifications to the alkyl group on the phosphoramidate (B1195095) linkage can improve stability. nih.gov For instance, replacing the methyl group with a longer alkyl chain, such as an ethyl group, has been shown to enhance the compound's stability in aqueous solutions. nih.gov Furthermore, studies have indicated that the L-proline component is crucial for its activity, as replacing it with D-proline or other amino acids leads to a significant decrease in antitumor effects. nih.gov Synthetic strategies will focus on creating derivatives with optimized properties, such as increased potency against cancer cells and improved selectivity to minimize off-target effects. nih.govgu.senih.gov

Elucidation of Resistance Mechanisms to this compound

As with any potential therapeutic agent, understanding the mechanisms by which cells might develop resistance to this compound is crucial for its long-term clinical viability. Bacteria and cancer cells can develop resistance to drugs through various mechanisms, including enzymatic modification of the drug, mutations in the drug's target, and increased efflux of the drug from the cell. nih.govfrontiersin.orgderangedphysiology.complos.org Research into these potential resistance pathways will be critical. This could involve generating this compound-resistant cell lines and then analyzing their genetic and proteomic profiles to identify the changes responsible for the resistance phenotype. nih.gov Understanding these mechanisms will enable the development of strategies to overcome resistance, such as co-administering this compound with an inhibitor of the resistance-conferring protein.

Application of Omics Technologies to Map Cellular Responses

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to this compound. nih.gov

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression levels across the entire genome upon treatment with this compound. mdpi.comnih.gov This can help to identify the cellular pathways that are most affected by the compound.

Proteomics analyzes changes in the levels and post-translational modifications of proteins, providing a direct picture of the functional changes occurring within the cell. mdpi.comuliege.be

Metabolomics studies the changes in the small-molecule metabolites within a cell, offering insights into the metabolic pathways that are perturbed by this compound. nih.gov

By integrating these multi-omics datasets, researchers can construct a comprehensive map of the cellular response to this compound, from the initial molecular interactions to the ultimate phenotypic outcomes. nih.govmdpi.comfrontiersin.org This detailed understanding will be invaluable for optimizing its therapeutic use and for the discovery of new biomarkers to predict treatment response.

Advanced Analytical Techniques for Studying Biological Interactions of this compound

To fully understand the biological activity of this compound, a phosphoramidate nucleotide antibiotic, it is crucial to investigate its interactions with molecular targets within an organism. mit.edu A range of sophisticated analytical techniques can be employed to characterize these interactions, providing detailed insights into binding affinity, kinetics, thermodynamics, and the structural basis of recognition. These methods are essential for elucidating the compound's mechanism of action and guiding further research.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring molecular interactions in real-time. bioascent.com In the context of this compound, SPR would be used to study its binding to a specific target protein, such as an enzyme it inhibits. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is measured and provides kinetic data on the interaction. bioascent.com This allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) can be calculated. nih.gov The high sensitivity of SPR makes it suitable for detecting both strong and weak interactions, from the nanomolar to millimolar range. nih.gov

ParameterDescriptionTypical Units
Association rate constant (ka) The rate at which the this compound-target complex is formed.M⁻¹s⁻¹
Dissociation rate constant (kd) The rate at which the this compound-target complex dissociates.s⁻¹
Equilibrium dissociation constant (KD) A measure of binding affinity; calculated as kd/ka. A lower value indicates a stronger interaction.M (molar)

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for a comprehensive thermodynamic characterization of binding interactions. upm.es The technique directly measures the heat released or absorbed when this compound is titrated into a solution containing its target molecule. nih.gov This provides a complete thermodynamic profile of the binding event from a single experiment. upm.es ITC can determine the binding affinity (KD), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction, revealing the nature of the forces driving the binding process. upm.esunits.it

Thermodynamic ParameterInformation Provided
Binding Affinity (KD) The strength of the interaction between this compound and its target.
Enthalpy Change (ΔH) The heat change upon binding, which indicates the types of bonds being formed and broken.
Entropy Change (ΔS) The change in the disorder of the system upon complex formation.
Stoichiometry (n) The molar ratio of this compound to its target in the final complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying molecular interactions at an atomic level in solution. nih.gov The structure of Phosmidosine and its derivatives has been determined using methods including NMR spectroscopy. researchgate.netmdpi.com For interaction studies, chemical shift perturbation (CSP) is a common technique. By recording the NMR spectrum of a target protein and then adding this compound, researchers can observe shifts in the signals of specific amino acid residues. These changes indicate which parts of the protein are involved in the binding interface. nih.gov Other NMR methods, such as saturation transfer difference (STD) and transferred nuclear Overhauser effect (trNOE), can identify which parts of this compound are in direct contact with the target and determine its bound conformation, respectively. derpharmachemica.com

Mass Spectrometry (MS)

Recent advancements in mass spectrometry (MS) have made it a critical tool for studying P–N bond biochemistry, which is central to this compound's structure. mit.edumdpi.com Native MS can be used to study the intact this compound-target complex under non-denaturing conditions, confirming the stoichiometry of the interaction. Another powerful MS-based technique is Hydrogen-Deuterium Exchange (HDX-MS), which can map the interaction interface by measuring changes in the solvent accessibility of the protein's backbone amides upon this compound binding. Regions that are protected from exchange are likely part of the binding site or undergo a conformational change.

X-ray Crystallography

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecular complex. glycoforum.gr.jp By co-crystallizing a target protein with this compound, researchers can visualize the precise atomic details of the interaction. nih.govmigrationletters.com This structural information reveals the exact orientation of this compound in the binding site and the network of interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.gov Such detailed structural insights are invaluable for understanding the mechanism of action and for guiding the rational design of new, more potent derivatives. migrationletters.com

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Phosmidosine B, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with a literature review to identify reported synthetic pathways (e.g., enzymatic vs. chemical synthesis). Optimize reaction conditions (temperature, solvent systems, catalysts) using design-of-experiment (DoE) frameworks. Characterize intermediates and final products via NMR, HPLC-MS, and X-ray crystallography to confirm purity (>95%) and structural integrity. Include reproducibility protocols (e.g., triplicate runs) to validate consistency .

Q. What in vitro assays are most appropriate for initial pharmacological evaluation of this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) using cell-free systems to establish baseline activity. Include dose-response curves (IC₅₀/EC₅₀ calculations) and controls (positive/negative, solvent-only). Validate assay robustness via Z-factor analysis (>0.5 indicates high reliability). Secondary assays should assess cytotoxicity (e.g., MTT assay) in relevant cell lines .

Q. How should researchers design a hypothesis-driven study to explore this compound’s biological activity?

  • Methodological Answer : Formulate hypotheses using the PICO framework (Population: target pathway; Intervention: this compound; Comparison: known inhibitors; Outcome: activity metrics). Test hypotheses via orthogonal assays (e.g., Western blot for target protein modulation) and statistical models (e.g., ANOVA with post-hoc Tukey tests). Predefine significance thresholds (p < 0.05) to minimize Type I errors .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between in vitro efficacy and in vivo toxicity of this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (bioavailability, metabolic stability) using LC-MS/MS profiling. Compare in vitro assays (2D cell cultures) with advanced models (3D organoids, zebrafish embryos) to bridge translational gaps. Apply regression shrinkage methods (e.g., LASSO) to identify confounding variables (e.g., dosing frequency, species-specific metabolism) .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicological data of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify toxicity thresholds (LD₅₀). Employ time-to-event analysis (Kaplan-Meier curves) for survival studies. Address heteroscedasticity via weighted least squares or log-transformation. Replicate findings across independent cohorts to validate dose-response relationships .

Q. How can researchers differentiate off-target effects from true mechanistic actions of this compound?

  • Methodological Answer : Implement CRISPR-Cas9 knockout models of the putative target protein. Use chemical proteomics (e.g., affinity chromatography coupled with MS) to map interaction networks. Validate specificity via rescue experiments (e.g., overexpression of target protein in null backgrounds) .

Data Management & Reproducibility

Q. What are best practices for managing large-scale datasets from high-throughput screening of this compound analogs?

  • Methodological Answer : Store raw data in structured formats (e.g., .CSV with metadata headers) and archive in FAIR-compliant repositories. Process data using automated pipelines (e.g., Python/R scripts) to minimize manual errors. Include raw data in appendices and processed data in main figures, with explicit documentation of normalization steps .

Q. How should researchers address batch variability in this compound production across laboratories?

  • Methodological Answer : Standardize protocols using reference materials (e.g., USP-grade reagents) and inter-lab calibration exercises. Perform principal component analysis (PCA) on QC data (e.g., purity, yield) to identify outlier batches. Publish detailed synthetic procedures in supplementary materials to enable replication .

Ethical & Clinical Translation Considerations

Q. What criteria should guide participant selection in early-phase clinical trials of this compound?

  • Methodological Answer : Define inclusion/exclusion criteria based on preclinical toxicity profiles (e.g., hepatic/renal function thresholds). Stratify cohorts by biomarkers (e.g., target protein expression) to enrich for responders. Obtain informed consent with explicit disclosure of compound novelty and potential risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.